tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This step often involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protection and deprotection steps: Protecting groups such as tert-butyl are used to protect functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The triazole moiety is particularly useful for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine: In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features can be exploited to develop inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
tert-butyl 3-amino-3-(1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate: This compound lacks the methyl group on the triazole ring, which can affect its reactivity and binding properties.
tert-butyl 3-amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidine-1-carboxylate: The position of the nitrogen atoms in the triazole ring is different, which can influence its chemical behavior and biological activity.
Uniqueness: tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is unique due to the specific arrangement of its functional groups. The combination of the azetidine ring and the 1-methyl-1H-1,2,4-triazole moiety provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
2757956-39-9 |
---|---|
Molecular Formula |
C11H19N5O2 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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